molecular formula C23H24N4O B12175136 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide

Cat. No.: B12175136
M. Wt: 372.5 g/mol
InChI Key: NACVDKVSLSDMOA-UHFFFAOYSA-N
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Description

1-Benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a synthetic small molecule with a molecular weight of 372.463 g/mol and the molecular formula C23H24N4O . It features a hybrid structure combining 1H-indole and 1H-pyrazole heterocyclic systems, which are privileged scaffolds in medicinal chemistry known for their diverse biological profiles . This specific molecular architecture makes it a compound of significant interest in oncological and pharmacological research. The compound is of particular value in the study of targeted cancer therapies and cellular autophagy processes. Structural analogs from the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide class have demonstrated potent antiproliferative activity in pancreatic cancer cell lines, such as MIA PaCa-2, with some optimized compounds reaching submicromolar efficacy . Research on these related compounds indicates a potential mechanism of action that involves the modulation of mTORC1 signaling pathways. They have been shown to reduce mTORC1 activity and increase basal autophagy, while simultaneously disrupting autophagic flux by interfering with mTORC1 reactivation and the clearance of LC3-II under stress conditions . This dual effect on key cellular processes positions this class of molecules as a promising new type of autophagy modulator with a potentially novel mechanism for anticancer applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

1-benzyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]indole-6-carboxamide

InChI

InChI=1S/C23H24N4O/c1-16-21(17(2)26(3)25-16)14-24-23(28)20-10-9-19-11-12-27(22(19)13-20)15-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3,(H,24,28)

InChI Key

NACVDKVSLSDMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The 6-carboxyindole scaffold is typically accessed via Friedel-Crafts acylation or directed lithiation. For example, indole-6-carboxylic acid can be synthesized by reacting indole with oxalyl chloride under Friedel-Crafts conditions, followed by hydrolysis. Subsequent N1-benzylation is achieved using benzyl bromide in the presence of a base such as sodium hydride in dimethylformamide (DMF).

Representative Procedure :
Indole (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C, followed by dropwise addition of aluminum chloride (1.5 equiv). The mixture is stirred for 4 hours, quenched with ice-water, and extracted to yield indole-6-carbonyl chloride. Hydrolysis with aqueous sodium hydroxide affords indole-6-carboxylic acid (yield: 68–72%). Benzylation proceeds by deprotonating indole-6-carboxylic acid with NaH (1.1 equiv) in DMF, followed by addition of benzyl bromide (1.2 equiv) at 0°C. After 12 hours, the product is isolated via column chromatography (yield: 85–90%).

Synthesis of (1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methylamine

Pyrazole Ring Construction

The 1,3,5-trimethylpyrazole core is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For instance, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1,3,5-trimethyl-1H-pyrazole. Regioselectivity is ensured by using aprotic solvents and acid catalysts, as demonstrated by Gosselin et al., who achieved >90% yields using HCl in DMF.

Optimized Protocol :
A mixture of acetylacetone (1.0 equiv) and methylhydrazine (1.1 equiv) in DMF is stirred with 10% HCl at 25°C for 6 hours. The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and purified by distillation to afford 1,3,5-trimethyl-1H-pyrazole (yield: 92%).

C4-Aminomethylation

Introducing the aminomethyl group at C4 requires electrophilic substitution. A Mannich reaction using formaldehyde and ammonium chloride in acetic acid effectively installs the amine group.

Stepwise Synthesis :
1,3,5-Trimethyl-1H-pyrazole (1.0 equiv) is dissolved in glacial acetic acid, treated with paraformaldehyde (1.2 equiv) and ammonium chloride (1.5 equiv), and heated at 80°C for 8 hours. The mixture is neutralized with NaOH, extracted with DCM, and purified to yield (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine (yield: 75–80%).

Amide Bond Formation and Final Coupling

Carbodiimide-Mediated Coupling

The carboxylic acid and amine fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

Representative Data :

ReagentEquivTemp (°C)Time (h)Yield (%)
EDC/HOBt1.2251288
DCC/DMAP1.50→252482

Procedure :
1-Benzyl-1H-indole-6-carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM for 30 minutes. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound as a white solid (mp: 198–202°C).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H7), 7.65–7.12 (m, 9H, aromatic), 5.32 (s, 2H, NCH₂Ph), 4.45 (s, 2H, NHCH₂), 3.89 (s, 3H, NCH₃), 2.51 (s, 6H, 2×CH₃).

  • HRMS : m/z calculated for C₂₄H₂₅N₄O [M+H]⁺: 409.2024; found: 409.2028.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide. For instance:

  • In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cells, demonstrating IC50 values ranging from 0.39 µM to 49.85 µM, indicating potent growth inhibition .
CompoundCell LineIC50 (µM)
Compound AA54926
Compound BMCF70.46
Compound CHCT1160.39

Anti-inflammatory Properties

The pyrazole scaffold is recognized for its anti-inflammatory effects. Research indicates that compounds derived from pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example:

  • Mechanism of Action : The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been explored for various other pharmacological activities:

  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Antimicrobial Activity : There is emerging evidence that pyrazole-based compounds can also display antimicrobial effects against various pathogens .

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. synthesized a series of pyrazole derivatives and evaluated their anticancer activity against A549 cell lines. Among these, one compound exhibited an IC50 value of 26 µM, showcasing significant potential for further development .

Case Study 2: Anti-inflammatory Mechanism

Fan et al. investigated the anti-inflammatory properties of several pyrazole derivatives and found that they effectively inhibited COX enzymes in vitro. This inhibition correlated with decreased levels of inflammatory markers in treated cell cultures .

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analog, 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide (CAS 1219569-86-4), replaces the (1,3,5-trimethylpyrazol-4-yl)methyl group with a thiazole ring . Thiazoles are electron-deficient heterocycles, often associated with improved solubility compared to pyrazoles.

Functional Group Modifications

A structurally distinct but relevant analog, 6-((4-((Dimethylamino)Methyl)Benzyl)(Methyl)Amino)-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Pyridine-3-Sulfonamide (Compound 40), shares the 1,3,5-trimethylpyrazole group but incorporates a pyridine-sulfonamide scaffold instead of an indole-carboxamide . This compound exhibits trypanocidal activity via N-myristoyltransferase inhibition, suggesting that the trimethylpyrazole moiety may play a role in binding to parasitic enzymes. The indole-carboxamide scaffold in the target compound could similarly target kinases or GPCRs, though experimental validation is required.

Physicochemical and Pharmacokinetic Properties

Table 1: Structural and Hypothesized Properties of Analogs

Compound Name Core Scaffold Key Substituents Hypothesized LogP* Potential Targets
Target Compound Indole-6-carboxamide Benzyl, (1,3,5-trimethylpyrazol-4-yl)methyl ~3.5 (estimated) Kinases, GPCRs
1-Benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide Indole-6-carboxamide Benzyl, thiazole ~2.8 (estimated) Enzymes with polar active sites
Compound 40 Pyridine-sulfonamide 4-((Dimethylamino)methyl)benzyl, trimethylpyrazole ~2.0 (reported) N-Myristoyltransferase

*LogP estimates based on substituent contributions (e.g., trimethylpyrazole increases hydrophobicity vs. thiazole).

Research Findings and Mechanistic Insights

  • Trimethylpyrazole vs. Thiazole : The trimethylpyrazole group in the target compound likely improves metabolic stability compared to thiazole-containing analogs, as methyl groups reduce susceptibility to oxidative metabolism. However, thiazoles may offer better aqueous solubility, critical for oral bioavailability .
  • Benzyl Group Impact : The benzyl substituent in the target compound may enhance binding to hydrophobic pockets in target proteins, a feature observed in kinase inhibitors like imatinib.

Biological Activity

1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

PropertyDescription
Molecular Formula C₁₅H₁₈N₄O
IUPAC Name This compound
SMILES CC(C)C1=CN(C(=C(C2=CC=CC=C2)C(=O)N(C)C)C(=O)N)C(=O)C=C1

The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Notably:

  • mTOR Pathway Inhibition : Research indicates that this compound may inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. By disrupting mTORC1 reactivation under nutrient-rich conditions, it can induce autophagy and potentially lead to apoptosis in cancer cells .
  • Autophagy Modulation : The compound has been shown to increase basal autophagy while impairing autophagic flux under starvation conditions. This dual action suggests that it could selectively target cancer cells that are metabolically stressed .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies using pancreatic cancer cell lines (e.g., MIA PaCa-2) demonstrated submicromolar antiproliferative activity. The compound significantly reduced cell viability and induced apoptosis through the modulation of autophagic processes .
  • Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance the biological activity of related compounds. Variations in the pyrazole ring and benzamide moieties have been explored to optimize potency and selectivity against cancer cells .

Summary of Biological Activities

Activity TypeObservations
Antiproliferative Submicromolar activity in cancer cell lines
Autophagy Modulation Increased basal autophagy; impaired flux under nutrient deprivation
mTOR Inhibition Reduced mTORC1 reactivation; potential for apoptosis

Case Study 1: Pancreatic Cancer

In a study focused on pancreatic cancer, compounds structurally related to this compound were evaluated for their effects on mTOR signaling. The results indicated a significant reduction in mTORC1 activity and enhanced autophagic response, suggesting a promising therapeutic avenue for resistant pancreatic tumors .

Case Study 2: Metabolic Stress Response

Another investigation assessed the compound's effects under metabolic stress conditions mimicking tumor microenvironments. The findings revealed that the compound could selectively induce cell death in stressed tumor cells while sparing normal cells, which could lead to fewer side effects in therapeutic applications .

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